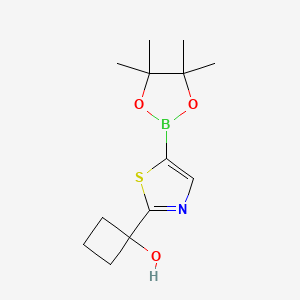
N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Alil-2-oxo-1,2-dihidro-4-pirimidinil)benzamida: es un compuesto químico que pertenece a la clase de benzamidas pirimidinílicas. Este compuesto se caracteriza por la presencia de un grupo alil unido al átomo de nitrógeno del anillo de pirimidina, que está unido a un residuo de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(1-Alil-2-oxo-1,2-dihidro-4-pirimidinil)benzamida generalmente involucra los siguientes pasos:
Formación del anillo de pirimidina: El anillo de pirimidina se puede sintetizar mediante la condensación de urea con compuestos β-dicarbonílicos en condiciones ácidas o básicas.
Introducción del grupo alil: El grupo alil se introduce mediante una reacción de alilación, donde el átomo de nitrógeno del anillo de pirimidina se alquila utilizando haluros de alilo en presencia de una base como el carbonato de potasio.
Formación del residuo de benzamida: El paso final implica el acoplamiento de la pirimidina alilada con cloruro de benzoílo en presencia de una base como la trietilamina para formar el residuo de benzamida.
Métodos de producción industrial
La producción industrial de N-(1-Alil-2-oxo-1,2-dihidro-4-pirimidinil)benzamida puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como la implementación de principios de química verde para minimizar los residuos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo alil, lo que lleva a la formación de epóxidos o derivados hidroxilados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el anillo de pirimidina, convirtiéndolo en un grupo hidroxilo.
Sustitución: El residuo de benzamida puede participar en reacciones de sustitución nucleofílica, donde el nitrógeno de la amida puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el ácido m-cloroperbenzoico (m-CPBA) y el peróxido de hidrógeno.
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como aminas o tioles se pueden usar en presencia de catalizadores como paladio sobre carbono (Pd/C).
Productos principales
Oxidación: Epóxidos o derivados hidroxilados.
Reducción: Derivados de pirimidina hidroxilados.
Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se ha investigado su potencial como inhibidor de enzimas, en particular dirigido a vías de biosíntesis de pirimidinas.
Medicina: El compuesto muestra promesa como compuesto principal para el desarrollo de nuevos fármacos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N-(1-Alil-2-oxo-1,2-dihidro-4-pirimidinil)benzamida involucra su interacción con dianas moleculares específicas:
Dianas moleculares: El compuesto se dirige principalmente a las enzimas involucradas en la biosíntesis de pirimidinas, inhibiendo su actividad y afectando así el metabolismo de los nucleótidos.
Vías implicadas: Al inhibir la biosíntesis de pirimidinas, el compuesto puede interrumpir la síntesis de ADN y ARN, lo que lleva a efectos antiproliferativos en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
N-(1-Alil-2-oxo-1,2-dihidro-3-quinolinocarboxamida): Similar en estructura pero con un anillo de quinolina en lugar de un anillo de pirimidina.
N-(1-Alil-2-oxo-1,2-dihidro-4-pirimidinil)acetamida: Similar pero con un grupo acetamida en lugar de un grupo benzamida.
N-(1-Alil-2-oxo-1,2-dihidro-4-pirimidinil)tiobenzamida: Similar pero con un grupo tiobenzamida.
Singularidad
N-(1-Alil-2-oxo-1,2-dihidro-4-pirimidinil)benzamida destaca por su combinación única del grupo alil, el anillo de pirimidina y el residuo de benzamida, que confieren reactividad química y actividad biológica específicas que no se observan en los compuestos similares enumerados anteriormente.
Propiedades
Número CAS |
648881-65-6 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19) |
Clave InChI |
PDWVJJPFOTZEPA-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


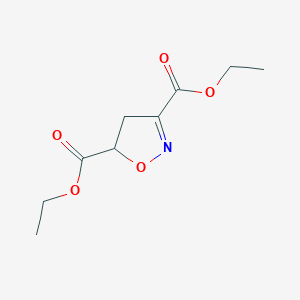
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
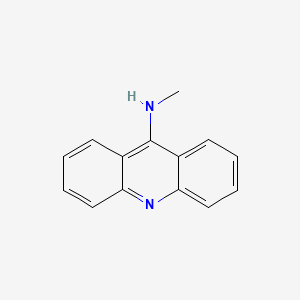
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)
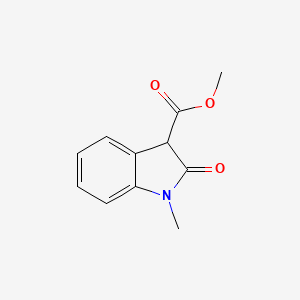
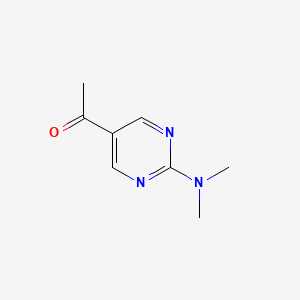
![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
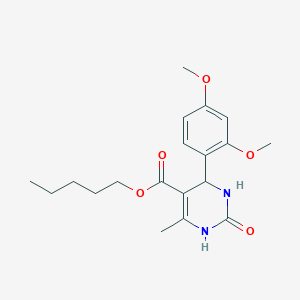
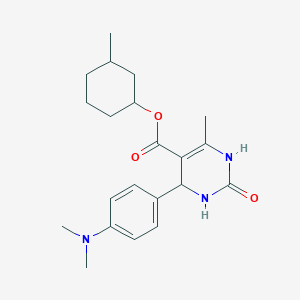
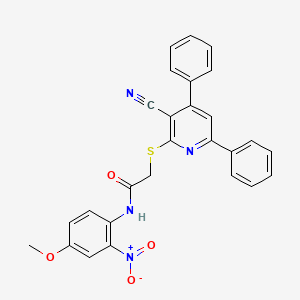
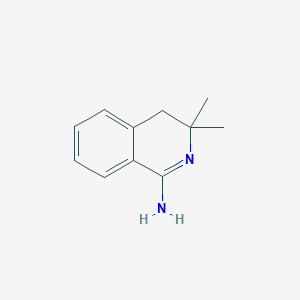
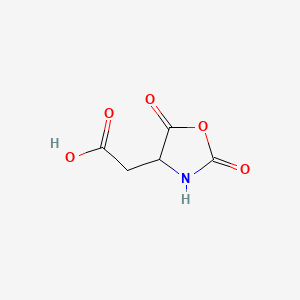
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
